It is stored at a temperature of 4 degrees Celsius .
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride is a heterocyclic compound characterized by its bicyclic structure, which includes a quinoxaline ring fused with a cyclohexane ring. The compound is known for its potential applications in medicinal chemistry and biological research, particularly in the development of therapeutic agents due to its unique structural properties.
The compound is classified under the category of quinoxaline derivatives, which are known for their diverse biological activities. It is listed under the Chemical Abstracts Service with the registry number 2173996-60-4. The hydrochloride form is commonly utilized in laboratory settings due to its enhanced solubility and stability compared to the free acid form. The compound can be synthesized through various chemical methods and is available from multiple chemical suppliers for research purposes .
The synthesis of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride can be achieved through several synthetic routes. One notable method involves the reaction of 8-lithio- or 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by subsequent esterification processes. This approach allows for the introduction of the carboxylic acid functional group at the appropriate position on the quinoxaline ring.
Other methods may include multi-step synthesis involving cyclization reactions and functional group transformations to yield the desired compound with high purity and yield. Industrial production often employs optimized conditions to maximize efficiency and reduce by-products .
The molecular formula for 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride is , with a molecular weight of approximately 205.66 g/mol. The InChI key for this compound is UGYRMZVUHVMADQ-UHFFFAOYSA-N, which provides a unique identifier for database searches.
The structure comprises a quinoxaline ring system with a carboxylic acid group at the 2-position and a hydrochloride salt form that enhances its solubility in polar solvents .
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride can participate in various chemical reactions typical of carboxylic acids and heterocyclic compounds. These include:
These reactions highlight its utility as a building block in organic synthesis and medicinal chemistry .
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride exhibits several notable physical properties:
Chemical properties include:
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Research continues to explore its full potential within these fields as new methodologies are developed .
The core tetrahydroquinoxaline scaffold is classically synthesized via acid- or base-catalyzed cyclocondensation. Cyclohexane-1,4-dione derivatives react with glycinamide hydrochloride under reflux in polar aprotic solvents (e.g., dimethylformamide). This forms 5,6,7,8-tetrahydroquinoxalin-2(1H)-one as a pivotal intermediate, with the reaction efficiency highly dependent on solvent selection, temperature (optimal range: 110–120°C), and stoichiometry (typically 1:1 molar ratio). Glycinamide’s α-amino and carboxamide groups facilitate nucleophilic attack on the diketone’s electrophilic carbonyl carbons, enabling ring closure through dehydration. Yield optimization requires strict anhydrous conditions and inert atmosphere (argon/nitrogen) to prevent by-product formation [1].
Table 1: Optimization Parameters for Cyclocondensation
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Solvent | Dimethylformamide | Maximizes solubility |
Temperature | 110–120°C | Below 100°C: Incomplete reaction; Above 130°C: Decomposition |
Molar Ratio | 1:1 (dione:glycinamide) | Excess glycinamide increases hydrolysis by-products |
Reaction Time | 8–12 hours | Shorter times lead to low conversion |
Functionalization at the C2 position employs palladium-catalyzed Suzuki-Miyaura cross-coupling. The triflated intermediate (from Section 1.1.3) reacts with arylboronic acids under Pd(0) catalysis (e.g., tetrakis(triphenylphosphine)palladium(0)). Key reaction parameters include:
Table 2: Suzuki Coupling Efficiency with Boronic Acid Substituents
Boronic Acid Substituent | Yield Range (%) | Catalyst Loading |
---|---|---|
4-Carboxyphenyl | 70–78% | 5 mol% Pd(PPh₃)₄ |
4-Fluorophenyl | 65–72% | 5 mol% Pd(PPh₃)₄ |
3-Methoxyphenyl | 58–63% | 7 mol% Pd(PPh₃)₄ |
Triflation converts the 2-ketone group of the cyclocondensation product to a triflate (–OSO₂CF₃) using N-phenyl-bis(trifluoromethanesulfonimide) (2.0 equiv) and diisopropylethylamine (3.0 equiv) in dichloromethane (0°C to room temperature, 2–4 hours). This yields a versatile triflate intermediate for subsequent cross-coupling [1].
Alternative routes involve N-oxide chemistry:
Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄]) serve as dual solvent-catalysts for sonochemical synthesis. Ultrasound irradiation (20–40 kHz) accelerates the cyclocondensation step, reducing reaction times from hours to minutes (<60 minutes). Key advantages:
Solvent-free domino reactions assemble the tetrahydroquinoxaline core in a one-pot sequence. Cyclohexanedione derivatives, glycinamide hydrochloride, and aryl aldehydes (for carboxylic acid precursors) are ball-milled with p-toluenesulfonic acid (10 mol%) at 25–40°C. This cascade involves:
Table 3: Solvent-Free vs. Traditional Synthesis Metrics
Parameter | Solvent-Free Method | Traditional Method |
---|---|---|
Reaction Time | 2–3 hours | 8–12 hours |
Temperature | 25–40°C | 110–120°C |
Atom Economy | 85–92% | 70–75% |
E-Factor | 1.2–1.8 | 8.5–12.0 |
Enantiopure tetrahydroquinoxalines are synthesized via chiral auxiliary-directed reductive amination. (R)-Phenylethylamine or (S)-tert-butanesulfinamide condenses with diketones to form imines. Subsequent diastereoselective reduction by sodium borohydride or sodium triacetoxyborohydride yields chiral amines. Acid-catalyzed cyclization with glyoxal derivatives then installs the quinoxaline ring. Diastereomeric excess (de) >95% is achieved when:
Copper(I)-bisoxazoline or palladium-BINAP complexes catalyze enantioselective cyclizations. A representative route:
Systematic SAR studies reveal that polar substituents at the meta position of the C2-phenyl group enhance P2X1-purinoceptor antagonism:
Table 4: SAR of Phenyl Substituents on Tetrahydroquinoxaline Bioactivity
Substituent Position | Group | IC₅₀ (μM) | Activity vs. Unsubstituted |
---|---|---|---|
meta | OH | 24 | 5.5-fold increase |
meta | CO₂CH₃ | 23 | 5.8-fold increase |
para | F | 44 | 3.0-fold increase |
para | i-Bu | 47 | 2.8-fold increase |
ortho | OH | 54 | 2.5-fold increase |
Hydrophobic para substituents improve membrane permeability but exhibit parabolic size-activity relationships:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: